molecular formula C15H16N2O4S B2935753 (2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone CAS No. 361167-85-3

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone

Cat. No.: B2935753
CAS No.: 361167-85-3
M. Wt: 320.36
InChI Key: IYYZQBYMUSUVPU-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone is an organic compound with the molecular formula C15H16N2O4S It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a benzothiophene ring with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.

    Nitration: The benzothiophene ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Morpholine Substitution: The morpholine ring, substituted with dimethyl groups, is introduced through a nucleophilic substitution reaction. This involves reacting the nitrated benzothiophene with a suitable morpholine derivative under basic conditions.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of benzothiophene using industrial nitration equipment.

    Continuous Flow Reactors: Use of continuous flow reactors for the substitution and acylation steps to ensure consistent product quality and yield.

    Purification: Industrial purification techniques such as crystallization, distillation, and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Another compound with a morpholine ring and a nitro-substituted aromatic ring.

    (2,6-Dimethylmorpholino)(5-nitro-1H-indol-2-yl)methanone: Similar structure but with an indole ring instead of a benzothiophene ring.

Uniqueness

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone is unique due to its specific combination of a morpholine ring with dimethyl groups and a benzothiophene ring with a nitro group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-nitro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-9-7-16(8-10(2)21-9)15(18)14-6-11-5-12(17(19)20)3-4-13(11)22-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYZQBYMUSUVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322888
Record name (2,6-dimethylmorpholin-4-yl)-(5-nitro-1-benzothiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361167-85-3
Record name (2,6-dimethylmorpholin-4-yl)-(5-nitro-1-benzothiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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